molecular formula C4H6N2O B1586968 1H-imidazol-1-ylmethanol CAS No. 51505-76-1

1H-imidazol-1-ylmethanol

Cat. No.: B1586968
CAS No.: 51505-76-1
M. Wt: 98.1 g/mol
InChI Key: XPPVBKJELBDMMR-UHFFFAOYSA-N
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Description

1H-Imidazol-1-ylmethanol is an organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of the imidazole ring. It is a versatile molecule with significant applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Imidazole compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and properties of the imidazole compound and the biomolecule it interacts with .

Cellular Effects

Imidazole compounds have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole compounds can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that imidazole compounds can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with dosage, and this is likely to be true for 1H-imidazol-1-ylmethanol as well .

Metabolic Pathways

Imidazole compounds are known to interact with various enzymes and cofactors, and can have effects on metabolic flux and metabolite levels .

Transport and Distribution

Imidazole compounds are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Imidazole compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazol-1-ylmethanol can be synthesized through several methods. One common approach involves the reaction of imidazole with formaldehyde in the presence of a base. The reaction proceeds via nucleophilic addition of the imidazole nitrogen to the carbonyl group of formaldehyde, followed by proton transfer and subsequent formation of the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazol-1-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form imidazole-1-carboxaldehyde or imidazole-1-carboxylic acid.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, forming 1-methylimidazole.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Imidazole-1-carboxaldehyde, imidazole-1-carboxylic acid.

    Reduction: 1-Methylimidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Imidazol-1-ylmethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including infections and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

1H-Imidazol-1-ylmethanol can be compared with other imidazole derivatives, such as:

    1-Methylimidazole: Lacks the hydroxymethyl group, leading to different chemical reactivity and biological activity.

    Imidazole-1-carboxaldehyde: Contains an aldehyde group instead of a hydroxymethyl group, resulting in different chemical properties and applications.

    Imidazole-1-carboxylic acid: The carboxylic acid group imparts different solubility and reactivity compared to the hydroxymethyl group.

The uniqueness of this compound lies in its specific functional group, which allows for unique interactions and applications in various fields.

Properties

IUPAC Name

imidazol-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c7-4-6-2-1-5-3-6/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPVBKJELBDMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394320
Record name 1H-imidazol-1-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51505-76-1
Record name 1H-imidazol-1-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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